molecular formula C18H15ClN2O4 B133154 (R)-Quizalofop Methyl CAS No. 76578-71-7

(R)-Quizalofop Methyl

Cat. No.: B133154
CAS No.: 76578-71-7
M. Wt: 358.8 g/mol
InChI Key: YGHJGQYNECSZDY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Quizalofop Methyl is a highly selective herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class, valued in agricultural research for its enantiomeric purity and targeted mechanism of action . Its herbicidal activity is concentrated in the R-enantiomer, which demonstrates superior efficacy compared to racemic mixtures, making it an ideal candidate for studying the effects of chiral specificity in pest management . The compound acts as an inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway . By disrupting the production of lipids essential for cell membrane integrity, it induces rapid cessation of growth and eventual mortality in susceptible grass weeds, providing a valuable tool for investigating plant physiology and metabolic pathways . The primary research applications for this compound include exploring the biochemical basis of selective weed control in broadleaf crops such as soybeans, cotton, and sugar beets, and serving as a model compound for probing the evolution of herbicide resistance . Studies have shown that weeds can develop resistance through both target-site mutations and non-target-site mechanisms, such as enhanced metabolic detoxification by enzymes like glutathione S-transferases (GSTs) . Research into its enantioselective environmental impact is also significant, as studies indicate it can exert stereospecific effects on non-target organisms, such as influencing the growth and toxin release in aquatic cyanobacteria like Microcystis aeruginosa . This makes it relevant for ecological risk assessment and environmental toxicology studies.

Properties

IUPAC Name

methyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHJGQYNECSZDY-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Biology and Biochemical Mechanism of Action of R Quizalofop Methyl

Inhibition of Acetyl-CoA Carboxylase (ACCase) by (R)-Quizalofop Methyl

The primary target of this compound is the enzyme Acetyl-CoA Carboxylase (ACCase). smolecule.commssoy.orgcropprotectionnetwork.org ACCase is a key enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. researchgate.netnih.gov This is the first committed step in fatty acid synthesis, a pathway essential for the production of cellular membranes and other vital lipids. smolecule.comcambridge.org

This compound belongs to the aryloxyphenoxypropionate (APP or FOP) class of herbicides, which specifically target the plastidic form of ACCase found in grasses. researchgate.netnih.gov This selectivity is a key reason for its use in controlling grass weeds in broadleaf crops, which possess a less sensitive form of the enzyme. researchgate.net

Molecular Interactions with ACCase Active Sites

This compound acts as a potent and reversible inhibitor of the carboxyltransferase (CT) domain of ACCase. nih.govresearchgate.net The CT domain is responsible for transferring the carboxyl group from biotin (B1667282) to acetyl-CoA. cambridge.org The inhibitor binds to a site within the CT domain, preventing the substrate from accessing the active site and thereby halting fatty acid synthesis. researchgate.netnih.gov

Studies have identified several amino acid residues within the CT domain that are critical for the binding of aryloxyphenoxypropionate herbicides. nih.govnih.gov These residues are located at the surface of the active site cavity. nih.gov Mutations in the genes encoding these residues can lead to herbicide resistance. For example, substitutions at positions such as Ile-1781, Trp-2027, Ile-2041, Asp-2078, and Gly-2096 in the ACCase of the weed black-grass have been shown to confer resistance to APP herbicides. nih.govnih.gov This indicates that the binding sites for these herbicides are overlapping but distinct. nih.gov

Structural Biology of ACCase-Inhibitor Binding

Three-dimensional modeling and structural studies have provided insights into the binding of this compound and other APP herbicides to the ACCase enzyme. These studies reveal that the inhibitor fits snugly into a cavity within the CT active site. nih.gov The shape and volume of this binding pocket are crucial for the efficacy of the inhibitor. nih.govnih.gov

For instance, a mutation causing an alanine (B10760859) to valine substitution at a specific position in wheat ACCase was found to reduce the volume of the binding pocket, hindering the interaction with quizalofop (B1680410) and conferring resistance. nih.govscispace.com Interestingly, this same mutation did not negatively affect the binding of another APP herbicide, haloxyfop, and in some cases even increased its sensitivity, a phenomenon known as negative cross-resistance. nih.govscispace.com This highlights the subtle yet significant differences in how various inhibitors interact with the ACCase active site.

Downstream Biochemical Pathways Affected by this compound

The inhibition of ACCase by this compound sets off a chain reaction of biochemical disruptions within the plant.

Disruption of Fatty Acid Biosynthesis

The most immediate and direct consequence of ACCase inhibition is the disruption of fatty acid biosynthesis. smolecule.comgoogle.com With the production of malonyl-CoA halted, the plant can no longer synthesize the very-long-chain fatty acids (VLCFAs) necessary for building and maintaining cell membranes. smolecule.com This disruption is particularly detrimental in the rapidly growing meristematic tissues of the plant, where cell division and expansion are most active. mssoy.orggoogle.com In vitro studies using radiolabeled precursors like 14C-acetate have demonstrated a significant reduction in fatty acid synthesis in the presence of quizalofop. cambridge.org

Lipid Metabolism Alterations in Target Organisms

The blockage of fatty acid synthesis leads to broader alterations in lipid metabolism. sdiarticle3.com The inability to produce new lipids results in the deterioration of existing cell membranes, including the thylakoid membranes within chloroplasts, which are essential for photosynthesis. regulations.gov This leads to a loss of membrane integrity and the leakage of cellular contents, ultimately causing cell death. sdiarticle3.com Studies have also shown that quizalofop-p-ethyl (B1662796) can cause alterations in gene expression related to fatty acid degradation. nih.gov

Physiological Manifestations of this compound Action in Susceptible Plants

The biochemical disruptions caused by this compound manifest as visible signs of injury in susceptible plants. These symptoms typically develop slowly, over one to two weeks. umn.edu

Initial symptoms include the stunting of plant growth. umn.edu As the herbicide takes effect, newly developing leaves may turn yellow (chlorosis) and then brown (necrosis). umn.eduorst.edu In grasses, the leaves in the whorl can be easily pulled from the plant, and the base of these leaves will appear rotten. cropprotectionnetwork.orgumn.edu Other symptoms can include interveinal chlorosis, purpling of leaves, and improper unfurling of new leaves. umn.edu Ultimately, the inhibition of cell division and the breakdown of cellular structures lead to the death of the plant. smolecule.comgoogle.com

Interactive Data Table: Impact of this compound on Susceptible Plants

Affected ProcessKey Enzyme/PathwayPrimary ConsequenceObservable Symptoms
Lipid Synthesis Acetyl-CoA Carboxylase (ACCase)Inhibition of fatty acid productionStunted growth, cessation of new leaf development
Cell Membrane Formation Fatty Acid BiosynthesisDisruption of membrane integrityYellowing (chlorosis) and browning (necrosis) of leaves
Cell Division Meristematic Tissue ActivityHalt in the creation of new cellsRotting of the growing point, easy removal of new leaves

Metabolism and Biotransformation of R Quizalofop Methyl

In Animal Systems Metabolism of (R)-Quizalofop Methyl

In animal systems, such as in studies with goats and poultry, the metabolic pathway of quizalofop (B1680410) esters differs significantly from that in plants, particularly concerning the stability of the ether linkages. regulations.govregulations.govepa.gov

When administered orally to mammals, quizalofop ethyl is absorbed and metabolized rapidly. nih.gov The majority of the compound and its metabolites are excreted from the body in a relatively short period, primarily within the first 48 to 72 hours. govinfo.govnih.gov Excretion occurs mainly through urine, with a smaller portion eliminated in the feces. govinfo.govnih.gov There is no significant evidence of accumulation in tissues. govinfo.gov

Similar to plants, the primary metabolic step in livestock is the hydrolysis of the quizalofop ethyl ester to its acid form, (R)-Quizalofop Acid. regulations.govregulations.govregulations.gov However, a key distinction in animal metabolism is the subsequent methylation of this acid. govinfo.govepa.gov This reaction re-esterifies the acid to form this compound. regulations.govregulations.gov

A critical difference from plant metabolism is that the cleavage of the ether linkages does not occur in livestock. regulations.govregulations.govepa.govregulations.gov Consequently, phenolic metabolites are not detected in animal matrices. In poultry, an additional minor pathway has been observed where the free acid metabolite is recognized as a fatty acid and undergoes fatty acid chain elongation to form quizalofop-pentanoic acid. regulations.govepa.govregulations.gov Therefore, the residues of concern in animal products are typically the parent ester, quizalofop acid, and quizalofop methyl. govinfo.govepa.gov

Table 2: Comparative Metabolism in Plants vs. Animals

Metabolic StepIn PlantaIn Animalia (Livestock)
Ester Hydrolysis Yes, rapid hydrolysis to Quizalofop Acid. regulations.govregulations.govYes, hydrolysis to Quizalofop Acid. regulations.govregulations.gov
Ether Linkage Cleavage Yes, leads to phenolic metabolites. regulations.govregulations.govNo, ether linkages are stable. regulations.govregulations.gov
Key Subsequent Reaction Conjugation of phenols with sugars. govinfo.govepa.govMethylation of Quizalofop Acid to form Quizalofop Methyl. govinfo.govepa.gov
Primary Residues Quizalofop Acid, Phenolic Conjugates. semanticscholar.orgQuizalofop esters (ethyl and methyl), Quizalofop Acid. govinfo.govepa.gov

Formation of Fatty Chain Elongation Products

The metabolic fate of this compound can involve complex biotransformation pathways, including the formation of fatty acid conjugates. In poultry, the primary metabolic route is the hydrolysis of the ethyl ester to produce the quizalofop-p (B1240509) acid metabolite. epa.gov This acid metabolite is then recognized by the organism's metabolic system as a fatty acid and is subsequently utilized in fatty acid chain elongation. epa.gov

This biochemical process results in the formation of a quizalofop-pentanoic acid metabolite. epa.gov The elongation pathway involves a series of reactions that utilize acetyl-CoA and require NAD/NADPH as cofactors. epa.gov Key enzymes catalyzing these steps include beta-hydroxyaryl dehydrogenase and enoyl reductase. epa.gov This metabolic route demonstrates a mechanism where the xenobiotic acid is incorporated into endogenous lipid metabolic pathways.

Microbial Degradation of this compound

The environmental persistence of this compound is significantly influenced by microbial activity. Soil microorganisms play a crucial role in its breakdown, utilizing the herbicide as a substrate. lsuagcenter.com This biodegradation is considered the most effective method for eliminating aryloxyphenoxypropionate (AOPP) herbicide residues from the environment. researchgate.net The process is often initiated by the hydrolysis of the ester linkage, a critical step that detoxifies the compound and precedes further degradation. wikipedia.orgmdpi.com

Isolation and Characterization of Degrading Microorganisms

A bacterial strain, YC-XJ1, isolated from desert soil, was identified as Methylobacterium populi and demonstrated a significant ability to degrade Quizalofop-p-ethyl (B1662796), the R-enantiomer of quizalofop methyl. ejbiotechnology.infoejbiotechnology.info This strain utilizes the herbicide via cometabolism in the presence of methanol. ejbiotechnology.infoejbiotechnology.info Under optimal conditions, M. populi YC-XJ1 can achieve substantial degradation of the compound. ejbiotechnology.info The degradation process by this strain leads to novel metabolites, including 2-hydroxy-6-chloroquinoxaline and quinoxaline (B1680401), indicating the breakdown of the quinoxaline ring structure. ejbiotechnology.infoejbiotechnology.info Genome sequencing of the strain has identified specific hydrolase genes, qpeh1 and qpeh2, responsible for this degradation. ejbiotechnology.infomdpi.comnih.gov

Table 1: Degradation Characteristics of Methylobacterium populi YC-XJ1 for Quizalofop-p-ethyl

ParameterValueReference
Initial Concentration50 mg/L ejbiotechnology.info
Degradation Rate97% within 72 hours ejbiotechnology.info
Maximum Degradation Rate1.4 mg/L/h ejbiotechnology.info
Optimal Temperature35°C ejbiotechnology.info
Optimal pH8.0 ejbiotechnology.info

Bacteria from the genus Sphingobium and related genera are noted for their capacity to degrade AOPP herbicides. Sphingobacterium olei, first isolated from oil-contaminated soil, can efficiently degrade quizalofop-p-ethyl, with studies showing approximately 95% degradation after a five-day incubation period. wikipedia.org The genetic basis for this is suggested by the presence of a large number of hydrolase genes in its genome. wikipedia.org Furthermore, the bacterium Sphingobium herbicidovorans is the source of the aad-1 gene, which confers tolerance to AOPP herbicides in genetically modified corn by enabling the plant to metabolize them. fao.org

Other bacterial isolates have also been identified as effective degraders. An efficient quizalofop-p-ethyl-degrading bacterium, strain QE-9, was identified as Ochrobactrum sp. colab.ws Additionally, Pseudomonas sp. strain J-2, isolated from activated sludge, was shown to be highly effective at degrading the herbicide. nih.gov Analysis of soil bacterial communities exposed to quizalofop-p-ethyl suggested that members of the genera Pseudomonas, Massilia, and Burkholderia have a tolerance for and potential to degrade the herbicide. nih.gov

The genus Corynebacterium includes strains capable of degrading various xenobiotic compounds. acs.org Recently, a strain identified as Corynebacterium sp. Z-1 was found to efficiently degrade multiple AOPP herbicides, including quizalofop-p-ethyl. acs.orgnih.gov This was the first report of a Corynebacterium species capable of degrading this class of herbicides. acs.org The degradation capability of strain Z-1 is attributed to a novel esterase, designated QfeH, which was identified and characterized from the strain. acs.orgnih.gov Optimal degradation of quizalofop-p-ethyl by this strain was observed at 37°C and a pH of 7.0. acs.org

Enzymatic Pathways in Microbial Degradation

The microbial degradation of this compound is an enzymatic process initiated by the cleavage of its ester bond. mdpi.comnih.gov This hydrolysis is catalyzed by esterase or hydrolase enzymes, converting the parent ester into its corresponding active metabolite, quizalofop acid. nih.govnih.govsmolecule.com

Several specific enzymes responsible for this initial step have been identified and characterized from degrading bacteria:

QfeH : A novel esterase from Corynebacterium sp. Z-1 that catalyzes the cleavage of the ester bond in quizalofop-p-ethyl and other AOPPs. acs.orgnih.gov

QpeH : An esterase cloned from Pseudomonas sp. J-2, which hydrolyzes quizalofop-p-ethyl. It belongs to esterase family V and has a specific activity of 198.9 ± 2.7 U mg⁻¹ for the herbicide. nih.gov

qpeh1 and qpeh2 : Two hydrolase genes identified in the genome of Methylobacterium populi YC-XJ1, which are validated to be involved in the degradation of quizalofop-p-ethyl. ejbiotechnology.infomdpi.comnih.gov

EstQE : An esterase from Ochrobactrum sp. QE-9, belonging to esterase family VIII, which also degrades the herbicide. colab.ws

Following the initial hydrolysis to quizalofop acid, further degradation occurs. In the case of M. populi YC-XJ1, the metabolic pathway proceeds to break down the quizalofop acid, leading to the formation of metabolites like 2-hydroxy-6-chloroquinoxaline and quinoxaline, which indicates the cleavage of the diaryl ether bond and subsequent breakdown of the quinoxaline moiety. ejbiotechnology.infoejbiotechnology.info This demonstrates a pathway for the complete mineralization of the herbicide.

Role of Esterases (e.g., QPEH1, QfeH)

The biotransformation of this compound is predominantly initiated by esterases, which catalyze the hydrolysis of the ester bond to form (R)-quizalofop acid. This process has been extensively studied in various microorganisms.

A key esterase, designated QPEH1, was identified in the bacterial strain Methylobacterium populi YC-XJ1, isolated from desert soil. ejbiotechnology.infoejbiotechnology.info This strain was found to cometabolically degrade 97% of a 50 mg/L concentration of this compound within 72 hours under optimal conditions of 35°C and a pH of 8.0. ejbiotechnology.info The gene encoding QPEH1, qpeh1, was cloned and identified as belonging to esterase family V. ejbiotechnology.infoejbiotechnology.info

Another novel esterase, QpeH, was isolated from Pseudomonas sp. strain J-2. This enzyme efficiently hydrolyzes this compound into quizalofop acid. nih.gov The recombinant QpeH enzyme exhibits optimal activity at 30°C and a pH of 8.0. nih.gov Its high catalytic efficiency is demonstrated by a Michaelis constant (Km) of 41.3 µM and a catalytic constant (Kcat) of 127.3 s⁻¹. nih.gov Similar to QPEH1, QpeH is also classified under esterase family V. nih.gov

Research has also identified other bacteria capable of this transformation, including species of Rhodococcus, Acinetobacter, and Ochrobactrum. ejbiotechnology.infodntb.gov.ua For instance, an esterase from Sphingobium sp. called QeH was found to preferentially hydrolyze the (R)-enantiomer over the (S)-enantiomer. researchgate.net The esterase LanE, from Edaphocola flava HME-24, also demonstrates enantioselectivity, though it more efficiently degrades the (S)-enantiomer of quizalofop-ethyl (B1680411). nih.gov

Table 1: Microbial Esterases Involved in this compound Degradation

Enzyme/Gene Source Organism Optimal pH Optimal Temperature Key Findings
QPEH1 Methylobacterium populi YC-XJ1 8.0 35°C Degraded 97% of 50 mg/L this compound in 72 hours via cometabolism. ejbiotechnology.info
QpeH Pseudomonas sp. J-2 8.0 30°C High specific activity (198.9 U mg⁻¹) and catalytic efficiency for this compound. nih.gov
QeH Sphingobium sp. 7.0 40°C Enantioselective, preferentially hydrolyzing this compound over the (S)-form. researchgate.net
Esterase Rhodococcus sp. JT-3 N/A N/A Identified as a key enzyme in the mineralization of this compound. dntb.gov.ua
Involvement of Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (P450s) are a diverse family of enzymes known to be involved in the detoxification of various xenobiotics, including herbicides. In the context of this compound, their role is primarily associated with the development of metabolic resistance in certain weed species.

In a resistant population of Polypogon fugax (Asian minor bluegrass), the P450 inhibitor malathion (B1675926) was shown to reverse resistance to this compound, providing strong evidence for P450 involvement. researchgate.net Further investigation using RNA-Seq analysis identified a specific P450 gene, CYP89A2, that was significantly overexpressed in the resistant population compared to susceptible ones. researchgate.net This constitutive upregulation of CYP89A2 is closely linked to the observed resistance, suggesting that the enzyme plays a crucial role in detoxifying the herbicide, likely through oxidative metabolism. researchgate.net While P450s are confirmed to be involved, the precise metabolic products resulting from their action on this compound are still an area of active research.

Glutathione (B108866) S-Transferase Mediated Transformations

Glutathione S-Transferases (GSTs) are another critical family of detoxification enzymes that mediate herbicide resistance by catalyzing the conjugation of glutathione to the herbicide molecule, rendering it less toxic and more easily sequestered.

The involvement of GSTs in resistance to this compound has been clearly demonstrated in Polypogon fugax. uwa.edu.au In resistant populations, GST activity was observed to increase following treatment with the herbicide. uwa.edu.au A study using transgenic rice confirmed the role of a specific GST, PfGSTF2. researchgate.net In-vitro analysis with the recombinant PfGSTF2 enzyme revealed that it detoxifies the active metabolite, quizalofop acid, by catalyzing the cleavage of the ether bond and subsequent conjugation with glutathione. researchgate.net This process yields a GSH-quizalofop conjugate and a propanoic acid derivative, both of which have greatly reduced herbicidal activity. researchgate.net The presence of a GST-based metabolic resistance mechanism has also been associated with altered germination characteristics in resistant P. fugax seeds under osmotic and salt stress. nih.gov

Identification of Novel Microbial Degradation Products

The microbial breakdown of this compound leads to a variety of metabolites. The primary and most widely recognized metabolite is (R)-quizalofop acid (QA) , formed through the initial ester hydrolysis. doi.orgnih.gov

However, further degradation of the molecule occurs. Studies on the degradation pathway in Methylobacterium populi YC-XJ1 led to the identification of two novel metabolites: 2-hydroxy-6-chloroquinoxaline (HCQ) and quinoxaline . ejbiotechnology.inforesearchgate.net These findings suggest a more complete breakdown of the quinoxaline ring structure.

Other degradation studies have identified additional metabolites in soil, including:

(R)-2-(4-hydroxyphenoxy)propionic acid (PPA) researchgate.net

6-chloroquinoxalin-2-ol (CHQ) researchgate.net

Dihydroxychloroquinoxalin (CHHQ) researchgate.net

The formation of these compounds indicates that microbial metabolism attacks both the quinoxaline and phenoxypropionate parts of the molecule following the initial hydrolysis.

Table 2: Identified Microbial Degradation Products of this compound

Metabolite Name Abbreviation Identification Source / Pathway
(R)-quizalofop acid QA Primary hydrolysis product by esterases in various microbes. doi.orgnih.gov
2-hydroxy-6-chloroquinoxaline HCQ Novel metabolite from degradation by Methylobacterium populi YC-XJ1. ejbiotechnology.info
Quinoxaline - Novel metabolite from degradation by Methylobacterium populi YC-XJ1. ejbiotechnology.info
(R)-2-(4-hydroxyphenoxy)propionic acid PPA Identified as a metabolite in soil degradation studies. researchgate.net
6-chloroquinoxalin-2-ol CHQ Identified as a metabolite in soil and water. regulations.govresearchgate.net
Dihydroxychloroquinoxalin CHHQ Identified as a metabolite in soil degradation studies. researchgate.net
GSH-quizalofop conjugate - Product of Glutathione S-Transferase (GST) mediated detoxification. researchgate.net

Abiotic Degradation Pathways of this compound

In addition to biological transformation, this compound is subject to abiotic degradation processes in the environment, primarily hydrolysis and photolysis.

Hydrolysis: this compound is relatively stable to hydrolysis in acidic to neutral conditions (pH 3-7). nih.gov However, in aqueous environments, it undergoes rapid hydrolysis to its active acid form, quizalofop-p-acid. regulations.gov One study noted that in water, more than 97% of the parent compound was converted to the acid form within a single day. regulations.gov

Photolysis: The compound is unstable in the presence of light. nih.gov The photolytic degradation half-life (DT50) is reported to be between 10 and 30 days, indicating that sunlight plays a significant role in its environmental dissipation. nih.gov

Table 3: Abiotic Degradation of this compound

Degradation Pathway Condition Half-life (t½) / DT50 Key Product
Hydrolysis Water >97% degradation in 1 day Quizalofop-p-acid
Photolysis Light 10 - 30 days Not specified
Field Dissipation Terrestrial Soil 1 - 12 days Quizalofop-p-acid
Metabolism Anaerobic Aquatic 95 - 107 days Quizalofop-p-acid

Herbicide Resistance to R Quizalofop Methyl

Target-Site Resistance Mechanisms

Target-site resistance (TSR) occurs due to genetic modifications at the herbicide's binding site, which reduce or eliminate its ability to inhibit the target enzyme. researchgate.netpesticidestewardship.org For (R)-Quizalofop Methyl, this involves alterations to the ACCase enzyme itself.

The most common form of TSR to ACCase inhibitors involves point mutations in the gene encoding the plastidic ACCase enzyme. nih.govuark.edu These mutations result in single amino acid substitutions in the carboxyl transferase (CT) domain of the enzyme, where the herbicide binds. uark.edunih.gov These changes prevent the herbicide from effectively inhibiting the enzyme, allowing the plant to survive. Several mutations have been identified in various weed species that confer resistance to quizalofop (B1680410).

For instance, an Isoleucine-to-Leucine substitution at position 1781 (Ile-1781-Leu) of the ACCase gene has been documented in weedy rice (Oryza sativa L.) and black-grass (Alopecurus myosuroides), conferring high levels of resistance. nih.govmdpi.com In one study, weedy rice populations with this mutation showed a 42- to 58-fold increase in resistance to quizalofop. nih.gov Similarly, an Aspartate-to-Glycine substitution at position 2078 (Asp-2078-Gly) was identified as the cause of resistance in a population of Asia minor bluegrass (Polypogon fugax). nih.gov Other mutations, such as Trp-2027-Cys and Ile-2041-Asn, have been found to confer high levels of resistance to quizalofop in bearded sprangletop (Leptochloa fusca). cambridge.org

Table 1: Documented ACCase Gene Mutations Conferring Resistance to Quizalofop

MutationAmino Acid ChangeWeed SpeciesCitation
Ile-1781-LeuIsoleucine to LeucineWeedy rice (Oryza sativa) nih.gov
Ile-1781-LeuIsoleucine to LeucineItalian Ryegrass (Lolium perenne ssp. multiflorum) cambridge.org
Ile-1781-LeuIsoleucine to LeucineBlack-grass (Alopecurus myosuroides) mdpi.com
Trp-2027-CysTryptophan to CysteineBearded sprangletop (Leptochloa fusca) cambridge.org
Ile-2041-AsnIsoleucine to AsparagineBearded sprangletop (Leptochloa fusca) cambridge.org
Asp-2078-GlyAspartate to GlycineAsia minor bluegrass (Polypogon fugax) nih.gov

Another, less common, TSR mechanism is the overexpression of the target enzyme. nih.govpesticidestewardship.org In this scenario, the plant produces significantly more ACCase enzyme than usual. This can be caused by an increase in the number of copies of the ACCase gene (gene amplification) or by enhanced regulation of the gene's transcription. nih.govnih.gov The elevated quantity of the enzyme means that a standard herbicide dose is insufficient to inhibit all ACCase activity, allowing fatty acid synthesis to continue.

Research has identified this mechanism in several weed species. A johnsongrass (Sorghum halepense) population resistant to both sethoxydim (B610796) and quizalofop was found to have approximately 2.5-fold higher ACCase enzyme activity compared to susceptible populations. nih.govnih.gov In a highly resistant biotype of large crabgrass (Digitaria sanguinalis), which showed no known target-site mutations, the ACCase gene copy number was five to seven times higher than in susceptible biotypes. nih.gov This gene amplification led to a 3.4 to 9.3-fold increase in ACCase transcription, conferring resistance to quizalofop and other ACCase inhibitors. nih.gov However, studies on some quizalofop-resistant barnyardgrass (Echinochloa crus-galli) have concluded that gene overexpression did not play a role in the resistance of the specific biotypes studied. bioone.orgcambridge.org

Table 2: Examples of ACCase Overexpression Conferring Herbicide Resistance

Weed SpeciesFold Increase in Activity/ExpressionBasis of OverexpressionCitation
Johnsongrass (Sorghum halepense)~2.5-fold higher enzyme activityOverproduction of ACCase nih.govnih.gov
Large crabgrass (Digitaria sanguinalis)3.4 to 9.3-fold higher transcription5 to 7-fold gene amplification nih.gov

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) encompasses mechanisms that prevent a lethal concentration of the active herbicide from reaching the target site, without any modification to the target protein itself. nih.gov

A primary NTSR mechanism is the enhanced metabolic detoxification of the herbicide. pesticidestewardship.org Resistant plants can rapidly metabolize the herbicide into non-toxic or less toxic compounds. This process is often mediated by large families of enzymes, primarily Glutathione (B108866) S-Transferases (GSTs) and Cytochrome P450 monooxygenases (P450s). nih.govnih.gov

Glutathione S-Transferases are enzymes that play a crucial role in the detoxification of various xenobiotics, including herbicides, by catalyzing the conjugation of reduced glutathione (GSH) to the herbicide molecule. researchgate.netnih.gov This action increases the herbicide's water solubility and marks it for sequestration into the vacuole, effectively neutralizing it. researchgate.net

Several studies have implicated GSTs in quizalofop resistance. In a resistant population of Asia minor bluegrass (Polypogon fugax), resistance to quizalofop-p-ethyl (B1662796) was not due to target-site mutations but was reversed by the application of a GST inhibitor (4-chloro-7-nitrobenzoxadiazole). uwa.edu.aunih.gov Further investigation revealed that two GST genes, GST2c and GSTL3, were constitutively overexpressed in the resistant population. uwa.edu.aunih.gov A subsequent study on P. fugax identified a specific GST gene, PfGSTF2, that plays a significant role in quizalofop resistance by directly metabolizing the herbicide into a GSH-quizalofop conjugate, which has greatly reduced herbicidal activity. nih.gov This GST-based metabolic resistance has also been reported in other grass weeds. researchgate.netcdmf.org.br

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that catalyze oxidative reactions, playing a key role in the metabolism of numerous endogenous and exogenous compounds, including herbicides. frontiersin.orgnih.gov Enhanced P450 activity can lead to cross-resistance, where a weed population becomes resistant to multiple herbicides with different modes of action. hracglobal.com

The involvement of P450s in quizalofop resistance has been documented. A study on a resistant population of Polypogon fugax found no target-site mutations but observed that the phytotoxicity of quizalofop-p-ethyl was reversed by the P450 inhibitor malathion (B1675926). nih.gov Transcriptome analysis identified the overexpression of the CYP89A2 gene as responsible for the enhanced degradation of the herbicide in the resistant plants. nih.gov Similarly, research on a cyhalofop-resistant barnyardgrass accession, which is also an ACCase inhibitor, found that the P450 gene CYP81A21 was 2.5-fold overexpressed 24 hours after treatment, suggesting it is a crucial gene contributing to resistance. nih.govresearchgate.net

Enhanced Metabolic Detoxification

Other Detoxifying Enzyme Systems (e.g., Peroxidases, Aldo-Keto Reductases)

Beyond the well-documented roles of Cytochrome P450s and Glutathione S-Transferases (GSTs), other enzyme systems contribute to non-target-site resistance (NTSR) against this compound and other herbicides. These systems aid in detoxifying the herbicide or mitigating its secondary effects, such as oxidative stress.

Peroxidases (POD): Peroxidases are involved in scavenging reactive oxygen species (ROS) that accumulate in plants following herbicide application. nih.govscirp.org In a study on Eragrostis plana, quizalofop application stimulated the activity of antioxidant enzymes, including catalase (CAT) and ascorbate (B8700270) peroxidase (APX), particularly in a drought-primed population that showed reduced sensitivity to the herbicide. mdpi.com CAT and APX are crucial for detoxifying hydrogen peroxide (H₂O₂), a major ROS. mdpi.com The induction of POD activity is a known defense response to oxidative stress, helping to protect cellular components from damage. scirp.org In some cases, higher basal levels of guaiacol (B22219) peroxidase (GPOX) activity in a resistant Polypogon fugax population may allow for a more prompt response to herbicide-induced oxidative stress. nih.gov

Aldo-Keto Reductases (AKRs): The AKR superfamily consists of enzymes that catalyze the reduction of aldehydes and ketones to their corresponding alcohols, playing a role in the detoxification of a wide array of compounds. While much of the research on AKRs and herbicide resistance has focused on glyphosate, the findings establish a precedent for their involvement in metabolizing xenobiotics. nih.govnih.govslri.or.th For instance, an AKR from Echinochloa colona has been shown to metabolize glyphosate, conferring resistance. nih.gov Although direct evidence of AKRs metabolizing this compound is less documented, their broad substrate specificity suggests a potential role in the detoxification pathways for various herbicides. nih.gov

Alterations in Herbicide Absorption and Translocation

Reduced absorption of an herbicide onto the leaf surface or impaired translocation from the point of application to its target site (the plastidic acetyl-CoA carboxylase enzyme) are recognized NTSR mechanisms. mdpi.comnih.govmdpi.com These alterations limit the amount of the active compound that can reach its site of action, thereby reducing its phytotoxic effect.

Research on Eragrostis plana has shown that populations with decreased sensitivity to quizalofop may exhibit altered absorption. A population primed by drought stress, which subsequently showed lower sensitivity to quizalofop, also had lower concentrations of the absorbed herbicide over time compared to a control population. mdpi.com This suggests that physiological changes induced by environmental stress, such as modifications in leaf cuticle or stomatal behavior, could contribute to reduced herbicide uptake. mdpi.comcdmf.org.br

However, this mechanism is not universal. Studies on some resistant weed populations have found no significant differences in quizalofop absorption and translocation compared to susceptible counterparts, indicating that other mechanisms are responsible for the observed resistance in those cases.

Table 1: Absorbed Quizalofop-p (B1240509) Acid in Eragrostis plana Populations

Data derived from a study on Eragrostis plana, where the DRY population showed decreased sensitivity to quizalofop. mdpi.com

Reduction of Oxidative Stress Response

Inhibition of the ACCase enzyme by herbicides like this compound disrupts fatty acid synthesis, which can lead to a buildup of ROS and subsequent oxidative stress, causing lipid peroxidation and cell membrane damage. scirp.orgcdmf.org.br An effective strategy for resistance is the enhancement of the plant's antioxidant defense system, which allows it to tolerate the secondary effects of the herbicide.

In a quizalofop-treated, susceptible population of Eragrostis plana, researchers observed increased levels of hydrogen peroxide and lipid peroxidation. mdpi.commdpi.comresearchgate.net In contrast, a population that was primed by drought stress and showed decreased sensitivity to the herbicide did not exhibit these signs of oxidative damage when treated with quizalofop. mdpi.commdpi.comresearchgate.net This tolerant population demonstrated increased activity of key antioxidant enzymes, such as catalase (CAT) and ascorbate peroxidase (APX), which are responsible for detoxifying ROS. mdpi.com This indicates that a robust antioxidant response can prevent the cellular damage that would normally be induced by the herbicide, contributing significantly to the plant's survival. mdpi.comcdmf.org.br

Table 2: Oxidative Stress Indicators in Eragrostis plana After Quizalofop Treatment

*HAA: Hours After Application. Data sourced from studies on Eragrostis plana. mdpi.combohrium.com

Rhizosphere Enzyme Activity Contributions

The rhizosphere, the soil region directly influenced by root secretions, harbors a complex microbial community that can impact herbicide fate and efficacy. Enzymes secreted by plant roots and soil microorganisms can contribute to the degradation of herbicides. bohrium.comnih.gov

Cross-Resistance Patterns with Other ACCase Inhibitors and Herbicide Classes

Cross-resistance occurs when a weed population develops resistance to herbicides from the same chemical family or even different families that share the same site of action. In the case of this compound, an aryloxyphenoxypropionate (APP), resistance mechanisms can confer resistance to other ACCase inhibitors.

Target-Site Resistance (TSR) based cross-resistance: Specific mutations in the ACCase gene can lead to broad cross-resistance patterns. For example, the Asp-2078-Gly mutation in Polypogon fugax has been shown to confer resistance to all three classes of ACCase inhibitors: APPs (including quizalofop-p-ethyl), cyclohexanediones (CHDs), and phenylpyrazolines (PPZs). mdpi.comnih.gov

Non-Target-Site Resistance (NTSR) based cross-resistance: NTSR mechanisms often result in more unpredictable cross-resistance patterns. A study on a Polypogon fugax population with GST-based metabolic resistance to quizalofop-p-ethyl found it was also resistant to another APP herbicide, haloxyfop-R-methyl. uwa.edu.aunih.gov However, this same population remained susceptible to four other APP herbicides, two CHD herbicides (sethoxydim and clethodim), and the PPZ herbicide pinoxaden. uwa.edu.au This highlights the specificity of some metabolic resistance mechanisms. dntb.gov.ua

Furthermore, NTSR can lead to cross-resistance between different herbicide sites of action. Enhanced metabolic degradation, often mediated by cytochrome P450 enzymes, in Lolium rigidum populations selected with ACCase inhibitors has been shown to confer resistance to acetolactate synthase (ALS) inhibitors without any prior exposure to them. nih.govfrontiersin.orghracglobal.com Similarly, a resistant Polypogon fugax population showed resistance to both quizalofop-p-ethyl and the ALS-inhibiting herbicide pyroxsulam. bohrium.comnih.gov

Table 3: Cross-Resistance Profile of a Quizalofop-p-ethyl Resistant Polypogon fugax Population (NTSR-based)

Data from a study on a P. fugax population with confirmed NTSR to quizalofop-p-ethyl. uwa.edu.au

Transgenerational Effects on this compound Resistance

Evidence suggests that exposure to certain stresses can induce adaptive traits that are passed down to subsequent generations, a phenomenon known as transgenerational plasticity. This has significant implications for the evolution of herbicide resistance.

Impact of Environmental Stresses (e.g., Drought)

Environmental stressors, such as drought, can "prime" a plant population, leading to progeny with enhanced tolerance to herbicides. mdpi.comresearchgate.net A key study on Eragrostis plana demonstrated this transgenerational effect. cdmf.org.brmdpi.comresearchgate.netdntb.gov.ua Parent plants (G0 and G1 generations) were subjected to drought stress, and their offspring (G2 generation) showed significantly decreased sensitivity to quizalofop-p-ethyl, even though the G2 plants themselves were not grown under drought conditions. cdmf.org.brresearchgate.net

The mechanism behind this inherited tolerance appears to be a pre-programmed ability to manage the secondary effects of the herbicide. mdpi.combohrium.com When treated with quizalofop, the progeny of drought-stressed plants did not show the typical signs of oxidative stress—such as increased hydrogen peroxide and lipid peroxidation—that were observed in the progeny of non-stressed plants. mdpi.comresearchgate.netbohrium.com These "primed" offspring maintained stable stomatal conductance and had a more robust antioxidant enzyme response, suggesting a transgenerational memory of the stress adaptation. mdpi.comcdmf.org.brbohrium.com This cross-talk between abiotic stress response and herbicide tolerance indicates that environmental conditions can play a crucial role in accelerating the development of herbicide resistance in weed populations. awsjournal.org

Table of Compounds Mentioned

Priming Effects of Sub-Lethal Doses

The exposure of weed populations to sub-lethal doses of herbicides, including (R)-Quizalofop, can induce a "priming" effect, leading to reduced sensitivity and enhanced tolerance in subsequent generations. This phenomenon is not a result of direct selection for resistant individuals but rather a physiological and biochemical acclimatization that can be passed down transgenerationally. Research indicates that these low-dose exposures can trigger a cascade of defense and metabolic responses within the plant, preparing it to better withstand future, potentially lethal, applications of the same herbicide.

A pivotal study on South African lovegrass (Eragrostis plana) investigated the transgenerational impact of priming with sub-lethal doses of quizalofop-p-ethyl, both alone and in combination with drought stress. mdpi.combohrium.comresearchgate.net The experiment followed the weed population over two generations (G1 and G2) after an initial exposure (G0). The progeny of plants that were primed by drought stress (DRY population) showed a significantly reduced sensitivity to quizalofop-p-ethyl in the G2 generation compared to the control population (CHK) that was not exposed to any stress. mdpi.combohrium.comscilit.com This demonstrates a transgenerational adaptation or memory, where the initial stress prepares the offspring to be more tolerant to the herbicide. bohrium.com

The biochemical basis for this decreased sensitivity involves a complex homeostatic adjustment, primarily centered on managing oxidative stress and enhancing herbicide metabolism. bohrium.com

Oxidative Stress and Antioxidant Response

Application of quizalofop-p-ethyl to the unprimed control (CHK) population resulted in increased levels of hydrogen peroxide (H₂O₂) and lipid peroxidation, which are indicators of significant oxidative stress. mdpi.combohrium.com In contrast, the drought-primed (DRY) population did not show these increases after herbicide treatment, suggesting it had developed a more robust system to handle oxidative stress. mdpi.combohrium.comresearchgate.net

This enhanced stress management was linked to the increased activity of antioxidant enzymes. bohrium.com In the drought-primed population, the activity of key enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Ascorbate Peroxidase (APX) was significantly higher following herbicide application compared to the control population. bohrium.comcdmf.org.br These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) generated by herbicide stress. cdmf.org.br

Table 1: Antioxidant Enzyme Activity in E. plana after Herbicide Treatment

Enhanced Herbicide Metabolism

A key mechanism for the reduced sensitivity in primed populations is the enhanced metabolism of the herbicide. bohrium.com In the E. plana study, the concentration of quizalofop-p-ethyl and its active form, quizalofop-p-acid, was lower in the drought-primed plants. mdpi.combohrium.com This points to a more efficient detoxification process.

This enhanced metabolism was correlated with the upregulation of specific cytochrome P450 monooxygenase (CYP450) genes. mdpi.combohrium.com The genes CYP72A31 and CYP81A12, which are known to be involved in metabolizing ACCase-inhibiting herbicides, were significantly upregulated in the drought-primed population upon treatment with quizalofop-p-ethyl. mdpi.commdpi.com This genetic response allows the plant to break down the herbicide into non-toxic compounds more rapidly, preventing it from reaching its target site (the ACCase enzyme) in lethal concentrations. cdmf.org.brgoogle.com

Table 2: Gene Expression in Drought-Primed E. plana after Herbicide Treatment

Environmental Fate and Persistence of R Quizalofop Methyl

Soil Dissipation and Half-Life Studies

(R)-Quizalofop Methyl exhibits a relatively short persistence in the soil environment, primarily due to rapid microbial degradation. publications.gc.caepa.gov It is quickly hydrolyzed to its primary metabolite, quizalofop (B1680410) acid ((R)-quizalofop). publications.gc.ca This initial transformation is a key step in the dissipation pathway of the parent compound.

Numerous studies have investigated the dissipation rate of this compound, often reported as quizalofop-p-ethyl (B1662796), in various soil types and under different field conditions. The half-life (DT50), the time it takes for 50% of the initial concentration to dissipate, is a key indicator of its persistence.

Field and laboratory studies have demonstrated that the half-life of quizalofop-p-ethyl in soil can be very short. For instance, in a study on sunflower cultivation in a silty clay soil, the half-life ranged from 0.55 to 0.68 days when applying single first-order kinetics, and from 0.45 to 0.71 days with first-order multi-compartment kinetics. nih.gov Another study reported that the half-life of quizalofop-p (B1240509) was less than one day. orst.edu In contrast, a pesticide fact sheet from the EPA archives indicates a much longer average persistence, with half-lives of 139 and 145 days in silty clay loam and silt loam, respectively. publications.gc.ca These discrepancies highlight the significant influence of soil properties, microbial activity, and environmental conditions on the degradation rate.

The primary metabolite, quizalofop acid, is generally more persistent in soil than the parent ester. herts.ac.uk While this compound is considered non-persistent, its acid metabolite can be classified as moderately persistent to persistent. herts.ac.uk

Aquatic Behavior and Degradation in Water Systems

In aquatic environments, this compound is relatively stable to photolysis in water. publications.gc.ca However, its stability to hydrolysis is pH-dependent. One study demonstrated that quizalofop-ethyl (B1680411) has higher stability in acidic water (pH 4.0) compared to neutral (pH 7.0) and alkaline (pH 9.2) conditions, with half-lives ranging from 1.26 to 8.09 days. herts.ac.uknih.gov

Degradation in aquatic systems leads to the formation of several transformation products. In water-only systems, major metabolites include quizalofop acid, hydroxyl-quizalofop, hydroxy-quinoxaline, dihydroxy-quinoxaline, 2-(4-hydroxyphenoxy)-propionic acid, and ethyl-phenoxy-acid. nih.gov In aerobic water/sediment systems, quizalofop acid is the only major transformation product formed. nih.gov Under anaerobic aquatic conditions, the degradation of quizalofop-ethyl to its acid metabolite is rapid, with a reported half-life of about one day.

Enantioselective Degradation in Environmental Compartments

This compound is the R-enantiomer of the chiral compound quizalofop-ethyl. Research has shown that while quizalofop-ethyl itself is configurationally stable in soil, its primary metabolite, quizalofop acid, undergoes enantioselective degradation. publications.gc.caepa.gov

Studies have observed that the S-(-)-enantiomer of quizalofop acid can convert to the herbicidally active R-(+)-enantiomer in certain soil types. publications.gc.ca This enantiomerization process can lead to an enrichment of the R-enantiomer in the soil over time. epa.gov

Furthermore, there is evidence of enantioselective degradation of the parent compound as well. One study found that S-quizalofop-ethyl degraded at a slightly faster rate than R-quizalofop-ethyl in two different soil types. epa.gov Enantioselective biotic dissipation has also been observed in plants, leading to a greater persistence of the less active enantiomer in certain crops. herts.ac.uk This highlights the importance of considering the stereochemistry of chiral herbicides when assessing their environmental fate and potential risks.

Mobility and Leaching Potential of this compound and its Metabolites

The mobility of this compound and its metabolites in soil is a critical factor in determining its potential to contaminate groundwater. Studies have generally characterized this compound as having low to moderate mobility in soil. publications.gc.ca It is considered to be poorly absorbed in sandy loam and silt loam soils and is characterized as immobile. epa.gov

The major transformation products, including quizalofop acid, hydroxy-quizalofop, and dihydroxy-quinoxaline, exhibit similar mobility profiles to the parent compound. publications.gc.ca Both this compound and its acid metabolite are considered to have a low potential to leach. epa.gov

A soil column leaching study demonstrated that the majority of this compound was retained in the top 5 cm of the soil column. publications.gc.ca In the same study, its metabolite, quizalofop acid, was found at depths down to 30 cm. publications.gc.ca A lysimeter study further confirmed these findings, showing that the majority of the recovered residues were in the upper 10 cm of the soil layer, and no detectable residues were found in the leachate. publications.gc.ca In field dissipation studies, no herbicide residues were detected below a 10 cm soil layer, indicating minimal risk of groundwater contamination under the studied conditions. nih.gov

Ecotoxicology of R Quizalofop Methyl and Its Metabolites

Impact on Non-Target Terrestrial Organisms

(R)-Quizalofop-p-ethyl exhibits low acute toxicity to mammalian species via oral, dermal, and inhalation routes of exposure. orst.edufederalregister.gov The primary target organ identified in repeated-dose toxicity studies is the liver, with effects including increased liver weight and histopathological changes. orst.edufederalregister.gov

Acute toxicity studies have established oral LD50 (median lethal dose) values in rats ranging from 1182 to 1670 mg/kg body weight. orst.edu The acute dermal LD50 in rabbits and rats is greater than 2000 mg/kg, indicating low toxicity through skin contact. orst.edugreenbook.net The 4-hour inhalation LC50 (median lethal concentration) in rats was determined to be 5.8 mg/L. orst.edu

Chronic feeding studies have been conducted to determine long-term effects. In a 2-year study with rats, a No-Observed-Effect-Level (NOEL) was established at 5 mg/kg/day. orst.edugreenbook.net A 1-year feeding study in dogs resulted in a NOEL of 10 mg/kg/day, which was the highest dose tested in that particular study. orst.edugreenbook.netmerckvetmanual.com

Acute Toxicity of (R)-Quizalofop-p-ethyl in Mammalian Species
SpeciesExposure RouteEndpointValueCitation
RatOralLD501182 - 1670 mg/kg epa.govorst.edu
MouseOralLD501753 - 2360 mg/kg orst.edu
Rabbit/RatDermalLD50>2000 mg/kg orst.edugreenbook.net
RatInhalation (4-hr)LC505.8 mg/L epa.govorst.edu

As a selective herbicide, (R)-Quizalofop Methyl is designed to control annual and perennial grass weeds (monocots) in broadleaf crops. orst.edubepls.com Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in susceptible grass species. bepls.com This selectivity means it has a minimal impact on dicotyledonous (broadleaf) plants.

However, its high efficacy against monocots poses a risk to non-target grass species, including crops. Studies have documented the phytotoxic effects of quizalofop-p-ethyl (B1662796) drift on corn, a monocot crop, causing symptoms of herbicide damage and inhibition of plant height. bepls.com Other research has indicated that concentrations of quizalofop-p-ethyl higher than recommended rates can adversely affect the growth and symbiotic properties of legume crops such as peas. nih.gov

Regarding beneficial fauna, quizalofop-p-ethyl is considered practically nontoxic to honeybees (Apis mellifera), with a reported 48-hour contact LD50 of greater than 100 µ g/bee . orst.edu Furthermore, studies on soil-dwelling invertebrates have shown that the parent compound and its major metabolites are not toxic to earthworms or certain species of ground-dwelling predatory beetles at the highest concentrations tested. publications.gc.ca

Aquatic Ecotoxicology

(R)-Quizalofop-p-ethyl is classified as highly to very highly toxic to freshwater fish on an acute basis. orst.edupublications.gc.ca Standard 96-hour acute toxicity tests have been conducted on several species to determine the LC50 values. For rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 is reported as 0.87 mg/L (870 ppb), while for bluegill sunfish (Lepomis macrochirus), the value is 0.46 mg/L (460 ppb). epa.gov

The primary metabolites of quizalofop-p-ethyl show varied toxicity. In acute studies, quizalofop-acid and dihydroxy-quinoxaline did not demonstrate adverse effects on freshwater fish. publications.gc.ca However, chronic exposure to quizalofop-acid has been shown to cause adverse effects. publications.gc.ca Despite the high acute toxicity of the parent compound, risk assessments by regulatory agencies have indicated that for registered uses, adverse effects on an acute exposure basis are not expected, though potential risks from chronic exposure were identified for certain use patterns. regulations.gov

Acute Toxicity of (R)-Quizalofop-p-ethyl to Freshwater Fish
SpeciesEndpoint (96-hour)ValueCitation
Rainbow Trout (Oncorhynchus mykiss)LC500.87 mg/L epa.gov
Bluegill Sunfish (Lepomis macrochirus)LC500.46 mg/L epa.gov

Studies on freshwater invertebrates show that (R)-Quizalofop-p-ethyl and its metabolites can be toxic. The parent compound is considered highly toxic to the water flea, Daphnia magna. publications.gc.ca Its metabolites exhibit lower, though still significant, toxicity; dihydroxy-quinoxaline is moderately toxic, and quizalofop (B1680410) acid is slightly toxic to Daphnia magna in acute studies. publications.gc.ca

Chronic exposure studies have demonstrated that quizalofop-p-ethyl can reduce reproduction in daphnids, while its metabolite, quizalofop acid, can reduce the survival of first-generation offspring. publications.gc.ca A 21-day chronic study on Daphnia magna with the quizalofop acid metabolite established a No-Observed-Effect-Concentration (NOEC) of 0.82 mg/L. herts.ac.uk Risk assessments have concluded that direct effects to listed freshwater invertebrate species are expected on an acute basis for some uses. regulations.gov

Toxicity of (R)-Quizalofop-p-ethyl and its Metabolite to Daphnia magna
CompoundEndpointToxicity Classification/ValueCitation
(R)-Quizalofop-p-ethylAcuteHighly Toxic publications.gc.ca
Quizalofop acidAcuteSlightly Toxic publications.gc.ca
Dihydroxy-quinoxalineAcuteModerately Toxic publications.gc.ca
Quizalofop acidChronic (21-day)NOEC: 0.82 mg/L herts.ac.uk

(R)-Quizalofop-p-ethyl has been found to be highly to very highly toxic to estuarine and marine invertebrates. epa.govpublications.gc.ca The mysid shrimp (Americamysis bahia) is particularly sensitive, with a 96-hour LC50 reported to be 0.15 mg/L (150 ppb). epa.gov

The Eastern oyster (Crassostrea virginica) is also highly sensitive. An acute toxicity test focusing on embryo and larval development determined a 48-hour EC50 (median effective concentration) of 0.079 mg/L (79 ppb). epa.gov Based on these findings, regulatory assessments have concluded that direct acute effects on listed estuarine and marine invertebrate species are possible under certain use scenarios. regulations.gov

Acute Toxicity of (R)-Quizalofop-p-ethyl to Estuarine and Marine Invertebrates
SpeciesEndpointValueCitation
Mysid Shrimp (Americamysis bahia)96-hour LC500.15 mg/L epa.gov
Eastern Oyster (Crassostrea virginica)48-hour EC50 (embryo-larvae)0.079 mg/L epa.gov

Enantioselective Ecotoxicity of this compound and its Stereoisomers

(R)-Quizalofop-methyl, the herbicidally active R-enantiomer of quizalofop-methyl, and its corresponding ethyl ester, (R)-quizalofop-ethyl (also known as quizalofop-p-ethyl), exhibit enantioselective toxicity towards non-target organisms. This means that the two stereoisomers, the (R)- and (S)-forms, can have different toxicological effects. Research into the ecotoxicology of these compounds often focuses on the active (R)-enantiomer, as it is the form used in many commercial herbicide formulations. However, understanding the toxicity of both enantiomers and the racemic mixture is crucial for a comprehensive environmental risk assessment.

Studies have shown that the toxicity of quizalofop and its metabolites can vary between enantiomers, and this enantioselectivity can also be species-dependent. For instance, in aquatic environments, quizalofop-p-ethyl has been classified as highly to very highly toxic to fish. orst.edu

Detailed research findings have demonstrated that for certain aquatic organisms, the (R)-enantiomer is more toxic. A study on the toxicological impacts of quizalofop ethyl and its primary metabolite, quizalofop acid, on two freshwater algae species found that the R-(+)-enantiomers of both the parent compound and the metabolite were more toxic than the corresponding racemic mixtures. nih.govresearchgate.net This suggests that the herbicidally active form also poses a greater risk to these primary producers in aquatic ecosystems.

Conversely, studies on other organisms have shown that the racemic mixture can be more toxic than the individual enantiomers. For example, in acute toxicity assays with the earthworm Eisenia foetida, the racemic quizalofop-ethyl (B1680411) and quizalofop-acid were found to be more toxic than quizalofop-p-ethyl and quizalofop-p-acid, respectively. nih.govresearchgate.net This highlights the complexity of enantioselective toxicity and the importance of evaluating both the individual stereoisomers and the mixture.

The following table summarizes the available ecotoxicity data for (R)-quizalofop-ethyl and its related compounds in various organisms. It is important to note that much of the available data pertains to the ethyl ester rather than the methyl ester.

Bioaccumulation Potential in Aquatic Organisms

The bioaccumulation potential of a substance refers to its ability to be taken up by an organism from the environment and accumulate in its tissues to a concentration higher than that in the surrounding medium. This is a key consideration in the environmental risk assessment of pesticides, as compounds that bioaccumulate can be transferred through the food web, potentially reaching harmful concentrations in higher trophic level organisms. The bioaccumulation potential is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state. nih.gov

For (R)-quizalofop-ethyl, the octanol-water partition coefficient (log Kow) is 4.61. publications.gc.ca A log Kow value greater than 3 generally suggests a potential for bioaccumulation. publications.gc.ca However, experimental data provides a more accurate assessment.

Studies on the bioaccumulation of quizalofop-p-ethyl in fish have indicated a low potential for bioaccumulation. A Health Canada Pest Management Regulatory Agency report noted that while the log Kow suggests a potential for bioaccumulation, whole-body BCF values of 290 and 380 for fish indicate that quizalofop-p-ethyl is not expected to bioaccumulate. publications.gc.ca Another source reports a BCF of 380. herts.ac.uk An older fact sheet for the racemic mixture, quizalofop ethyl, also stated that it does not accumulate in fish, with a BCF of 16 for the edible portion of bluegill sunfish. epa.govepa.gov A BCF value of 867 has also been reported for the racemic mixture. herts.ac.uk

The rapid metabolism of quizalofop-ethyl to its acid metabolite, quizalofop acid, is a significant factor in its low bioaccumulation potential. publications.gc.ca This biotransformation facilitates the excretion of the compound from the organism, thereby reducing its persistence and accumulation in tissues.

The following table presents available bioconcentration factor (BCF) data for quizalofop-p-ethyl and its racemic form.

Mammalian Toxicology and Human Health Risk Assessment of R Quizalofop Methyl

Hazard Characterization and Toxicological Endpoints

Absorption, Distribution, Metabolism, and Excretion in Mammals

Studies in mammals, primarily conducted with the closely related compound quizalofop-p-ethyl (B1662796), indicate that (R)-Quizalofop and its esters are readily absorbed from the gastrointestinal tract following oral administration regulations.gov. Upon absorption, the ester form, whether it be methyl or ethyl, is rapidly and extensively metabolized to its primary and herbicidally active metabolite, quizalofop (B1680410) acid regulations.gov.

Pharmacokinetic studies in rats have demonstrated that after oral administration, quizalofop-ethyl (B1680411) is quickly hydrolyzed to quizalofop acid, to the extent that the parent ester is often undetectable in the bloodstream ca.gov. The resulting quizalofop acid is then distributed to various tissues and organs within the body. However, it has been observed that quizalofop acid does not cross the blood-brain barrier, and is therefore not detected in the brain bepls.com.

The elimination of quizalofop acid and its metabolites from the body occurs relatively quickly. The primary routes of excretion are through both urine and feces regulations.gov. In rats with cannulated bile ducts, a significant portion of the administered dose was recovered in the bile, indicating that biliary excretion is a key pathway ca.gov. This suggests an enterohepatic circulation component to its disposition.

Liver as a Target Organ and Associated Histopathological Changes

The liver has been consistently identified as a primary target organ for the toxicity of (R)-Quizalofop and its related compounds in various mammalian species, including rats, mice, and dogs regulations.govorst.edu. Toxicological studies have reported a range of effects on the liver, from increases in organ weight to specific histopathological alterations regulations.govbepls.comorst.eduresearchgate.net.

In sub-chronic and chronic feeding studies, one of the most common findings is an increase in liver weight orst.eduresearchgate.net. This is often accompanied by microscopic changes within the liver tissue. Histopathological examinations have revealed hepatocellular hypertrophy, characterized by the enlargement of liver cells fsc.go.jpfsc.go.jpnih.gov. Specifically, centrilobular and generalized hepatocyte enlargement have been documented in mice nih.govnih.govresearchgate.net. Additionally, eosinophilic changes in the cytoplasm of hepatocytes have been observed nih.govnih.govresearchgate.net. In some instances, swelling of the liver tissue has also been noted bepls.comresearchgate.net.

A case report in a human farmer occupationally exposed to quizalofop-p-ethyl described a mixed cholestatic/hepatocellular liver injury nih.govnih.govresearchgate.net. A liver biopsy from this individual revealed moderate portal inflammatory infiltrates, consisting of neutrophils, lymphocytes, and eosinophils, along with moderate intralobular cholestasis nih.govnih.govresearchgate.net.

Observed Hepatic Effect Species Study Type Histopathological Findings
Increased Liver WeightRat, Mouse90-day, 18-month-
Swelling of Liver TissueRat120-day-
Hepatocellular HypertrophyRat, MouseChronic, Sub-chronicCentrilobular and generalized hepatocyte enlargement
Eosinophilic ChangesMouse90-dayChanges in hepatocyte cytoplasm
Mixed Cholestatic/Hepatocellular InjuryHumanCase ReportPortal inflammatory infiltrates, intralobular cholestasis

Potential for Neurotoxicity Assessment

Based on the available toxicological data, (R)-Quizalofop and its related compounds have not been found to be neurotoxic. Regulatory bodies, including the U.S. Environmental Protection Agency (EPA), have concluded that there is no evidence to suggest that quizalofop-ethyl is a neurotoxic chemical regulations.govfederalregister.gov.

Mutagenicity and Carcinogenicity Assessments

A comprehensive battery of genotoxicity studies has been conducted to assess the mutagenic potential of quizalofop-p-ethyl. The results from these studies have consistently been negative, indicating that the compound is not mutagenic orst.edufsc.go.jpfsc.go.jp. Standard assays, such as the Ames test (bacterial reverse mutation assay), have shown no mutagenic activity, both with and without metabolic activation orst.edupublications.gc.ca. Additionally, in vitro tests for chromosomal aberrations in Chinese hamster ovary (CHO) cells and unscheduled DNA synthesis assays were also negative orst.edupublications.gc.caepa.gov.

Genotoxicity Assay Test System Result
Ames TestSalmonella typhimuriumNegative
Chromosomal AberrationsChinese Hamster Ovary (CHO) CellsNegative
Unscheduled DNA SynthesisRat HepatocytesNegative
Carcinogenicity Study Species Duration Findings
Dietary OncogenicityMouse18 monthsNo carcinogenic activity at doses up to 80 ppm. Increased liver tumors at 320 ppm (exceeded MTD).
Chronic Toxicity/CarcinogenicityRat2 yearsNo carcinogenic effects observed.

Reproductive and Developmental Toxicity Evaluations

The potential for (R)-Quizalofop and its esters to cause reproductive and developmental toxicity has been evaluated in animal studies. Developmental toxicity studies conducted in rats and rabbits did not show any teratogenic effects orst.edufsc.go.jpfsc.go.jp. While maternal toxicity, such as decreased body weight and food consumption, was observed at higher doses, there were no treatment-related adverse effects on the fetuses in these studies ca.govorst.edufederalregister.gov.

In a two-generation reproduction study in rats, adverse effects on offspring were noted at dose levels that also produced maternal toxicity federalregister.gov. These effects included a decreased percentage of pups born alive and decreased pup weights federalregister.gov. However, there were no indications of adverse effects on the functional development of the pups federalregister.gov.

Some studies have indicated potential effects on male reproductive organs. Bilateral testicular atrophy has been reported in mice after long-term dietary exposure ca.gov. Atrophy of the testes has also been noted as a major adverse effect in studies on quizalofop-ethyl fsc.go.jpfsc.go.jp.

Toxicity Study Species Key Findings
Developmental ToxicityRat, RabbitNo teratogenic effects observed. Maternal toxicity at high doses.
Two-Generation ReproductionRatDecreased pup survival and weight at maternally toxic doses. No effects on functional development.
Chronic FeedingMouse, Rat, DogTesticular atrophy observed in some studies.

Sub-Chronic and Chronic Toxicity Studies in Laboratory Animals

The toxicity of (R)-Quizalofop and its esters following repeated exposure has been assessed in sub-chronic and chronic studies in several animal species. These studies have been crucial in identifying target organs and establishing no-observed-adverse-effect levels (NOAELs).

In a 90-day feeding study in rats, doses of 6.4 mg/kg/day and higher resulted in liver lesions and increased liver weight orst.edu. A 90-day study in mice also identified the liver as a target organ, with findings of increased liver weight, centrilobular and generalized hepatocyte enlargement, and eosinophilic changes nih.govnih.govresearchgate.net.

Longer-term studies have confirmed these findings. A 1-year feeding study in dogs reported no observed effects at doses up to 10 mg/kg/day, which was the highest dose tested orst.edu. In a 2-year chronic toxicity and carcinogenicity study in rats, the NOAEL for systemic toxicity was established at 0.9 mg/kg/day fsc.go.jpfsc.go.jpgovinfo.gov. The major adverse effects noted in chronic studies across species are hepatocellular hypertrophy in the liver and testicular atrophy fsc.go.jpfsc.go.jp.

Study Duration Species Key Findings NOAEL
90-dayRatLiver lesions, increased liver weight< 6.4 mg/kg/day
90-dayMouseIncreased liver weight, hepatocellular hypertrophy, eosinophilic changes< 15 mg/kg/day
1-yearDogNo observed effects10 mg/kg/day
2-yearRatSystemic toxicity0.9 mg/kg/day

Hematological and Biochemical Parameters

Studies in mammals have revealed that exposure to quizalofop compounds can lead to measurable changes in various blood and serum parameters. These alterations are key indicators used in toxicological assessments to understand the substance's effects on the body's physiological and metabolic functions.

In a sub-chronic toxicity study conducted on female Wistar rats over a 120-day period, oral administration of Quizalofop-p-ethyl resulted in significant alterations to hematological parameters. researchgate.netresearchgate.net A notable finding was a significant increase in the total leukocyte count (TLC), which was primarily characterized by increases in neutrophils, lymphocytes, and eosinophils. researchgate.netmcmed.us However, during this study, no discernible changes were observed in hemoglobin percentage or the red blood cell (RBC) count. researchgate.netresearchgate.net

Biochemical analysis from the same study on Wistar rats showed a significant increase in total serum protein. researchgate.net Additionally, slight increases were recorded for alkaline phosphatase, cholesterol, and potassium levels. researchgate.netmcmed.us Conversely, no variations were noted in glucose and other electrolytes. researchgate.netresearchgate.net Other research has also pointed to changes in blood chemistry following exposure. orst.edu In one case of human exposure, observed effects included increased serum levels of bilirubin, a two-fold increase in alkaline phosphatase, and a five-fold increase in γ-glutamyl transferase, along with elevated alanine (B10760859) and aspartate aminotransferase levels. bepls.com

Table 1: Hematological and Biochemical Findings in Female Wistar Rats after 120-Day Exposure to Quizalofop-p-ethyl

Parameter Observation
Hematology
Total Leukocyte Count (TLC) Significant Increase
Neutrophils Significant Increase
Lymphocytes Significant Increase
Eosinophils Significant Increase
Hemoglobin (Hb) % No Observable Change
Red Blood Cells (RBC) No Observable Change
Biochemistry
Total Protein Significant Increase
Alkaline Phosphatase Slight Increase
Cholesterol Slight Increase
Potassium Slight Increase
Glucose & Electrolytes No Variation

Source: Data compiled from sub-chronic toxicity studies. researchgate.netresearchgate.netmcmed.us

Organ Weight and Histopathology Analysis

Analysis of organ weights and tissue histology (the microscopic study of tissues) are critical components of toxicological evaluation. For quizalofop compounds, the liver has been consistently identified as a primary target organ. orst.eduregulations.govca.gov

In long-term feeding studies with rats, increased liver weight and histopathological changes indicative of hepatotoxicity have been observed. orst.eduregulations.gov A 90-day feeding study in rats produced liver lesions and increased liver weight. orst.edu Similarly, an 18-month study in mice resulted in increased liver weights. orst.edu In the 120-day study on female Wistar rats, a slight increase in liver weight was noted, and macroscopic observation revealed swelling of the liver and intestine. researchgate.netresearchgate.net

The reproductive organs have also shown susceptibility. The same 120-day rat study reported a significant decrease in the relative weight of the ovaries. researchgate.netresearchgate.net In contrast, a study in mice found significantly increased ovarian weights across all tested dose levels. ca.gov Regarding male reproductive organs, studies have documented a statistically significant decrease in testicular weight in rats. regulations.gov Furthermore, long-term exposure in mice led to bilateral testicular atrophy. ca.gov

Other organ weight changes have also been documented. A significant increase in the relative weight of the lungs was observed in the 120-day study of female rats. researchgate.netresearchgate.net

Table 2: Relative Organ Weight Changes in Female Wistar Rats after 120-Day Exposure to Quizalofop-p-ethyl

Organ Observation
Lung Significant Increase
Liver Slight Increase
Ovary Significant Decrease

Source: Data from a sub-chronic toxicity study. researchgate.netresearchgate.net

Analytical Methodologies for R Quizalofop Methyl Research

Chromatographic Techniques

Chromatography is the cornerstone for separating (R)-Quizalofop Methyl from complex sample matrices. Coupled with mass spectrometry, it provides powerful tools for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Metabolite Analysis

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) serves as a robust method for the quantitative analysis of Quizalofop (B1680410) herbicides and their metabolites. A common strategy involves a hydrolysis step to convert the parent compounds and their conjugates into a single, analyzable derivative.

A validated GC-MS/MS method has been developed for the analysis of quizalofop ethyl, quizalofop tefuryl, and their metabolites. In this approach, residues are converted to 6-chloro-2-methoxyquinoxaline (B13452622) (CMQ) by refluxing the sample in a methanolic potassium hydroxide (B78521) solution. researchgate.net The resulting CMQ is then extracted with hexane (B92381) and cleaned up using primary secondary amine and silica (B1680970) gel cartridges before GC-MS/MS analysis. researchgate.net This method demonstrates high selectivity, with no significant interfering peaks observed near the retention time of the target analyte. researchgate.net The method has been successfully validated in various food matrices, achieving a high degree of trueness and precision. researchgate.net

Table 1: GC-MS/MS Method Performance for Quizalofop Metabolite Analysis (as CMQ)

Parameter Result
Trueness 80–93%
Relative Standard Deviation (RSD) 1–7%
Limit of Detection (LOD) 0.00025 mg/kg

Data sourced from a validation study for quizalofop ethyl, quizalofop tefuryl, and quizalofop in six different food matrices. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Residue Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly selective technique for the quantification of pesticide residues, including this compound, in various environmental and agricultural samples. regulations.goveurl-pesticides.eu It is often the basis for official enforcement methods. For plant commodities, the current enforcement method involves analyzing residues of quizalofop-P-ethyl (B1662796) that are convertible to 2-methoxy-6-chloroquinoxaline. regulations.gov

The LC-MS/MS method typically utilizes a reversed-phase column for separation, followed by detection with tandem mass spectrometry, often employing electrospray ionization (ESI). eurl-pesticides.eu The ESI method can effectively ionize the acidic metabolite, quizalofop acid, in negative ion mode, and the ester form, quizalofop-ethyl (B1680411), in positive ion mode, allowing for their simultaneous analysis. lcms.cz This high selectivity and specificity are achieved by monitoring specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM). eurl-pesticides.eu

Table 2: Example LC-MS/MS Conditions for Quizalofop Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., Shim-pack VP-ODS)
Mobile Phase Gradient of water and acetonitrile (B52724), both with 0.1% formic acid
Flow Rate 0.2 mL/min
Ionization Mode Electrospray Ionization (ESI), switching between Negative and Positive
Detection Tandem Mass Spectrometry (MS/MS)

These conditions are illustrative for the simultaneous analysis of quizalofop acid and quizalofop-ethyl. lcms.cz

Ultra-High Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS) for Degradation Studies

Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution Orbitrap mass spectrometry (Orbitrap-MS) is a powerful tool for comprehensive degradation studies of Quizalofop herbicides in environmental matrices like soil and water. nih.govresearchgate.net This technique allows for the monitoring of the parent compound as well as the identification and quantification of its various metabolites and degradation products. nih.govresearchgate.net

In degradation studies, soil or water samples are treated with commercial formulations of quizalofop-p-ethyl or related compounds. nih.gov Samples are then extracted, often using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based procedure, and analyzed by UHPLC-Orbitrap-MS. nih.govresearchgate.net The high resolving power of the Orbitrap analyzer enables the accurate mass measurements needed to identify known and unknown transformation products retrospectively. researchgate.net

Table 3: Key Metabolites and Degradation Products of Quizalofop-p (B1240509) Monitored by UHPLC-Orbitrap-MS

Abbreviation Compound Name
PPA (R)-2-(4-hydroxyphenoxy)propionic acid
CHQ 6-chloroquinoxalin-2-ol
CHHQ dihydroxychloroquinoxalin
- 2,3-dihydroxyquinoxaline

These compounds were monitored in soil degradation studies of quizalofop-p and its esters. nih.govresearchgate.net

Chiral Separation Techniques

Since the herbicidal activity of Quizalofop resides primarily in the (R)-enantiomer, methods to separate and quantify the individual enantiomers are essential for environmental fate studies and product purity analysis. researchgate.net

Normal Phase High-Performance Liquid Chromatography with Chiral Stationary Phases

Normal phase High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the standard method for separating the enantiomers of Quizalofop-ethyl. cipac.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective and widely used for this purpose due to their broad applicability for chiral pesticides. researchgate.netrsc.org

The separation is typically achieved under isocratic conditions. The choice of the specific CSP and the mobile phase composition are critical for achieving baseline resolution of the enantiomers.

Table 4: Examples of Chiral Stationary Phases Used for Quizalofop Enantioseparation

Chiral Stationary Phase Column Example
3-chloro,4-methylphenylcarbamate cellulose Lux Cellulose-2
Amylose tris(3,5-dimethylphenylcarbamate) CHIRALPAK AD-H

These columns have been successfully used for the enantioselective separation of Quizalofop enantiomers. researchgate.netcipac.orgrsc.org

Enantiomeric Fraction Determination

Following chiral separation, the enantiomeric fraction (EF) is calculated to describe the enantiomeric composition of a sample. The EF is a useful parameter for tracking enantioselective processes in the environment, such as biotic degradation, which may favor one enantiomer over the other. researchgate.netnih.gov

The enantiomeric fraction is defined as the peak area of one enantiomer divided by the sum of the peak areas of both enantiomers. nih.gov

EF = Peak Area (+) / [Peak Area (+) + Peak Area (-)]

An EF value of 0.5 indicates a racemic mixture, while a deviation from 0.5 signifies an excess of one enantiomer and indicates that enantioselective processes have occurred. nih.gov For instance, analysis of commercial quizalofop-p-ethyl formulations showed a small percentage of the inactive M-enantiomer, but after application to certain crops, the enantiomeric fraction was significantly altered, highlighting enantioselective biotic dissipation. researchgate.net In one study, the enantiomeric fraction of quizalofop-M-ethyl (EFM) in a commercial formulation was 0.63 ± 0.03%, whereas in treated carrots, the EFM increased to 7.6 ± 0.1%, indicating a greater persistence of the distomer. researchgate.net

Compound Name Reference Table

Abbreviation / Common NameFull Chemical Name
This compoundmethyl (2R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propanoate
Quizalofop-ethylethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate
Quizalofop-p-ethylethyl (2R)-2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate
Quizalofop acid2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoic acid
Quizalofop-p(R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propanoic acid
Quizalofop tefuryl(RS)-tetrahydrofurfuryl-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate
Propaquizafop2-isopropylideneamino-oxyethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate
6-chloro-2-methoxyquinoxaline (CMQ)6-chloro-2-methoxyquinoxaline
PPA(R)-2-(4-hydroxyphenoxy)propionic acid
CHQ6-chloroquinoxalin-2-ol
CHHQdihydroxychloroquinoxalin
-2,3-dihydroxyquinoxaline

Sample Preparation and Extraction Methods

The accurate determination of this compound and its metabolites in various matrices, such as soil, crops, and food products, is critically dependent on effective sample preparation and extraction. These initial steps are designed to isolate the analytes of interest from complex sample matrices, minimize interferences, and concentrate the analytes to levels suitable for instrumental analysis. The choice of method is influenced by the physicochemical properties of the analytes, the nature of the sample matrix, and the specific requirements of the subsequent analytical technique. Common strategies aim for high recovery rates, good reproducibility, and efficiency in terms of time and solvent consumption.

QuEChERS-based Procedures

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for pesticide residue analysis, including for aryloxyphenoxypropionate herbicides like this compound and its related compound, quizalofop-p-ethyl. regulations.govsigmaaldrich.comquechers.euyoutube.com The methodology involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts. A subsequent clean-up step using dispersive solid-phase extraction (d-SPE) removes interfering matrix components. sigmaaldrich.com

Research has demonstrated the successful application of modified QuEChERS procedures for the analysis of quizalofop-p-ethyl in various beans. qascf.comqascf.comqascf.com In one study, an improved QuEChERS method was developed using acetonitrile with 1% acetic acid as the extraction solvent, which was found to be effective for quizalofop-p-ethyl. qascf.comqascf.com The choice of an acidic environment is crucial as quizalofop-p-ethyl is known to decompose in alkaline conditions. qascf.comqascf.com The clean-up step often employs a combination of sorbents like primary secondary amine (PSA) to remove polar interferences and C18 to remove nonpolar interferences such as fats and oils. qascf.com

The effectiveness of the QuEChERS method is typically validated by assessing recovery rates and relative standard deviations (RSDs). Studies have reported high recoveries, often ranging from 92.4% to 117.8%, with RSDs below 5%, indicating the method's accuracy and precision. qascf.comqascf.comqascf.com

Table 1: Research Findings on QuEChERS-based Procedures for Quizalofop-p-ethyl

MatrixExtraction Solventd-SPE SorbentsAnalytical MethodAverage Recovery (%)RSD (%)Reference
BeansAcetonitrile:Acetic Acid (99:1, v/v)C18 and PSA (1:1, m/m)HPLC-DAD92.4 - 117.80.35 - 4.36 qascf.comqascf.com
Adzuki Bean (Seeds, Plants, Soil)Not specified (Optimized QuEChERS)Not specifiedHPLC-DAD88.7 - 116.20.82 - 4.39 jst.go.jp
SoilAcidified Acetonitrile (1% Acetic Acid, v/v)C18UHPLC-Orbitrap-MSNot specifiedNot specified researchgate.net

Common Moiety Methods for Total Residue Analysis

For regulatory purposes and comprehensive risk assessment, it is often necessary to determine the total residue of a pesticide, which includes the parent compound and its significant metabolites. Common moiety methods are analytical strategies designed to measure a group of related compounds by converting them into a single, common analytical target. This approach simplifies the analysis by eliminating the need to quantify each individual compound separately.

For quizalofop-p-ethyl and its metabolites, an enforcement method has been developed that measures the total residue by converting all components to a common moiety, 2-methoxy-6-chloroquinoxaline (MeCHQ). regulations.gov This method is applicable to various plant matrices, including wheat forage, grain, hay, and straw. regulations.gov

The procedure involves extracting the residues from the sample matrix by refluxing with methanolic potassium hydroxide (KOH). regulations.gov This harsh hydrolysis step effectively converts the parent ester, the corresponding acid (quizalofop), and other related metabolites into the stable MeCHQ molecule. After extraction and conversion, the extract is typically centrifuged, diluted, and analyzed using advanced instrumentation like liquid chromatography with tandem mass spectrometry (LC-MS/MS). regulations.gov Quantitation is achieved by comparing the response to an external calibration curve of the MeCHQ standard, and the final residue concentration is expressed in terms of the parent compound using a molecular weight conversion factor. regulations.gov This method has been successfully validated and is considered adequate for enforcing tolerances in crops like wheat. regulations.gov

A similar principle applies to the analysis of livestock tissues, where methods are available to determine the combined residues of quizalofop ethyl, quizalofop, and quizalofop-methyl. regulations.gov These methods may involve enzymatic hydrolysis to convert the different forms to the quizalofop acid before partitioning and analysis by HPLC/UV. regulations.gov

Table 2: Common Moiety Method for Quizalofop Ethyl Residues in Wheat

ParameterDescriptionReference
Analytical StrategyConversion of parent compound and metabolites to a single common moiety. regulations.gov
Common Moiety2-methoxy-6-chloroquinoxaline (MeCHQ) regulations.gov
Conversion StepRefluxing with methanolic potassium hydroxide (KOH). regulations.gov
Analytical TechniqueLiquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) regulations.gov
Matrices ValidatedWheat forage, grain, hay, and straw regulations.gov
Limit of Quantitation (LOQ)0.05 ppm for total residues in wheat matrices regulations.gov

Compound Names

Structure Activity Relationships Sar of R Quizalofop Methyl Analogs

Influence of Phenoxypropionate Moiety Modifications

The 2-(4-hydroxyphenoxy)propanoic acid portion of the molecule, often referred to as the phenoxypropionate moiety, serves as a crucial linker and interacting group. While extensive modifications have focused on the terminal aromatic ring, the core phenoxypropionate structure is highly conserved among active AOPP herbicides, indicating its essential role in binding to the ACCase enzyme.

Research on related AOPP compounds where the propionate (B1217596) group is maintained but the terminal aryl group is varied demonstrates the importance of the propionate section. For instance, in the development of novel AOPP herbicides, the propionate ester is a consistent feature, suggesting it correctly positions the molecule within the enzyme's active site.

Studies on quinazolinone–phenoxypropionate derivatives, which are structurally related to Quizalofop (B1680410), have shown that the type of ester group on the propionate moiety can have an effect on herbicidal activity. mdpi.com However, the fundamental propionate structure itself is rarely altered, highlighting its necessity for biological function. The primary role of this moiety is believed to involve critical binding interactions with the ACCase enzyme, and alterations to its length or structure are generally detrimental to activity.

Table 1: General Observations on Phenoxypropionate Moiety in AOPP Herbicides

Molecular Component Observation Implication for Activity
Propionic Acid Group Highly conserved across active AOPP herbicides. Essential for binding to the ACCase target site.
Ester Group (e.g., Methyl) The specific ester can influence the degree of activity and crop safety. mdpi.com Affects uptake, translocation, and metabolism to the active acid form.
Phenoxy Linker The ether linkage between the phenyl ring and the propionate group is a common feature. Provides the correct spatial orientation between the aromatic ring system and the propionic acid head.

Impact of Quinoxaline (B1680401) Ring Substitutions on Herbicidal Activity

The quinoxaline ring is a defining feature of Quizalofop and its analogs, and substitutions on this heterocyclic system have a profound impact on herbicidal potency. Structural optimization studies have revealed that the type, number, and position of substituents on the benzene (B151609) nucleus of the quinoxaline ring are critical determinants of activity. clockss.org

The most significant enhancements in herbicidal activity are observed when specific electron-withdrawing groups are introduced at the 6-position of the quinoxaline ring. clockss.org Research has systematically shown that a halogen (such as fluorine, chlorine, or bromine) or a trifluoromethyl group at this position results in the highest potency against grass weeds. clockss.org Conversely, placing these or other substituents at different positions on the ring leads to a dramatic decrease in or complete loss of herbicidal activity. clockss.org Similarly, substituting the ring with groups like chlorine, bromine, or alkyl groups at other positions results in very low activity. clockss.org

This strong positional preference suggests a highly specific binding pocket in the target ACCase enzyme that accommodates a small, electronegative group at the 6-position, while other positions may be sterically hindered or require different electronic properties for effective interaction.

Table 2: Effect of Quinoxaline Ring Substituents on Herbicidal Activity of Quizalofop Analogs

Substituent (X) Position on Quinoxaline Ring Observed Herbicidal Activity Reference
Halogen (F, Cl, Br, I) 6-position Strong / Most Suitable clockss.org
Trifluoromethyl (CF₃) 6-position Strong / Most Suitable clockss.org
Hydrogen (H) 6-position Strong clockss.org
Chlorine, Bromine, Alkyl Other positions Very Low clockss.org
Other Substituents Other positions Weak or No Activity clockss.org

Stereochemical Influence on Biological Activity and Selectivity

Quizalofop possesses a chiral center at the alpha-carbon of the propionic acid moiety, meaning it can exist as two mirror-image stereoisomers: (R)-Quizalofop and (S)-Quizalofop. The biological activity of this herbicide is almost exclusively associated with the (R)-enantiomer. researchgate.net This stereoselectivity is a common and critical feature in many biologically active molecules, including pharmaceuticals and agrochemicals, as biological systems like enzymes are themselves chiral. nih.govsolubilityofthings.com

The herbicidal activity of racemic Quizalofop-ethyl (B1680411) (a mixture of both enantiomers) is attributed to the (R)-isomer, while the (S)-enantiomer is considered an inactive contaminant that can contribute to environmental load without providing weed control benefits. researchgate.net The commercial product, (R)-Quizalofop Methyl, is an enriched formulation of the active stereoisomer.

This pronounced difference in activity is due to the three-dimensional structure of the active site of the target enzyme, ACCase. The enzyme's binding pocket is shaped to accommodate the specific spatial arrangement of the (R)-enantiomer, allowing for precise interactions that lead to inhibition. The (S)-enantiomer, with its different spatial orientation, cannot fit correctly into the active site and thus fails to inhibit the enzyme effectively. nih.gov This stereospecific interaction underscores the importance of chirality in the design and application of modern herbicides to maximize efficacy and minimize off-target effects. nih.govnih.gov

Molecular Docking and Computational Chemistry Approaches in SAR Studies

Molecular docking and other computational chemistry techniques are powerful tools used to investigate and predict the structure-activity relationships of herbicides like this compound at a molecular level. These methods simulate the interaction between a ligand (the herbicide) and its target protein (ACCase), providing insights that guide the rational design of new, more effective compounds.

Molecular docking studies on AOPP herbicides predict the preferred binding modes and orientations within the ACCase active site. mdpi.com For analogs of Quizalofop, such as those containing a quinazolinone moiety, docking analyses have helped to explain why certain structural features are essential for activity. mdpi.com These studies can calculate a binding energy, which indicates the affinity of the compound for the enzyme; lower binding energies typically correlate with higher inhibitory activity. mdpi.com

These computational approaches allow researchers to:

Visualize Binding: Generate 3D models of the herbicide-enzyme complex, showing key interactions such as hydrogen bonds and hydrophobic interactions.

Explain SAR Data: Provide a theoretical basis for experimentally observed SAR, such as why a substituent at the 6-position of the quinoxaline ring is more effective than at other positions.

Predict Activity: Screen virtual libraries of novel, un-synthesized compounds to predict their potential herbicidal activity, thereby prioritizing synthetic efforts.

Guide Optimization: Suggest specific structural modifications to a lead compound to enhance its binding affinity and, consequently, its biological activity.

By integrating computational modeling with experimental synthesis and bioassays, scientists can accelerate the discovery and optimization of novel herbicides with improved efficacy and safety profiles.

Future Research Directions and Applications of R Quizalofop Methyl Knowledge

Addressing Evolving Herbicide Resistance Challenges

The evolution of herbicide resistance in weed populations is a significant threat to global food security. (R)-Quizalofop Methyl is an ACCase (acetyl-CoA carboxylase) inhibitor, a group of herbicides to which numerous weed species have developed resistance. scielo.brscielo.br Future research must focus on proactive and reactive strategies to manage this evolving challenge.

Key research areas include:

Molecular Diagnostics: Developing rapid and accurate molecular tools to detect resistance-conferring mutations in the ACCase gene. Point mutations at various positions within the ACCase gene are a primary cause of target-site resistance. frontiersin.org Understanding the specific mutations in weed populations can inform the selection of effective alternative herbicides.

Non-Target-Site Resistance (NTSR): Investigating the complex mechanisms of NTSR, which often involves enhanced metabolic detoxification of the herbicide by enzymes such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs). scielo.brusp.br Research has identified specific GST genes, like PfGSTF2 in Polypogon fugax, that confer resistance to quizalofop-p-ethyl (B1662796) through conjugation. nih.gov Elucidating these pathways is crucial for designing strategies to overcome metabolic resistance, which can confer cross-resistance to herbicides with different modes of action. scielo.br

Integrated Weed Management (IWM): Conducting long-term field studies to evaluate the efficacy of IWM strategies in delaying the evolution of resistance. These strategies involve rotating herbicides with different modes of action, using herbicide mixtures, and combining chemical control with cultural and mechanical methods. usp.brresearchgate.net While herbicide rotation is a common recommendation, the prevalence of NTSR necessitates a more sophisticated approach that considers the specific metabolic pathways involved in herbicide degradation. ucdavis.edu

Research FocusObjectivePotential Impact
Molecular DiagnosticsDevelop rapid tests for ACCase gene mutations.Enables early detection of resistance and informed herbicide selection.
Non-Target-Site ResistanceCharacterize metabolic detoxification pathways (e.g., P450s, GSTs).Development of synergistic compounds or strategies to overcome metabolic resistance.
Integrated Weed ManagementEvaluate long-term effectiveness of diverse weed control tactics.Provides sustainable, field-tested strategies to preserve the efficacy of herbicides like this compound.

Development of Novel Bioremediation Strategies

The presence of herbicide residues in soil and water is an environmental concern. Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade pollutants, offers a promising and sustainable solution.

Future research in this area should concentrate on:

Identifying and Characterizing Degrading Microbes: Isolating and characterizing novel bacterial and fungal strains with the ability to enantioselectively degrade this compound and its metabolites. Studies have shown that microbial processes in the environment are often enantioselective, preferentially degrading one enantiomer over the other. researchgate.netchromatographyonline.com A novel carboxylesterase, EstWX, has been identified from Brevundimonas sp. that preferentially hydrolyzes the R-enantiomer of aryloxyphenoxypropionate (AOPP) herbicides. researchgate.net

Metabolic Pathway Elucidation: Mapping the complete biodegradation pathways of this compound in various microbial species. Understanding the enzymatic reactions and intermediate compounds is essential for optimizing degradation processes. nih.gov This knowledge can also help in identifying metabolites that may be of environmental concern.

Bioaugmentation and Biostimulation: Developing practical bioremediation technologies for contaminated sites. This includes bioaugmentation (introducing specific degrading microbes) and biostimulation (enhancing the activity of indigenous microbial populations by adding nutrients). ijcmas.com The use of microbial consortia, which can degrade compounds that individual species cannot, is a particularly promising approach. nih.gov

Bioremediation StrategyResearch GoalApplication
Microbial BioprospectingIsolate novel microbes that degrade this compound enantioselectively.Development of microbial inoculants for contaminated soil and water.
Metabolic EngineeringGenetically enhance the degradation capabilities of known microorganisms.Creation of highly efficient "super-bugs" for targeted remediation.
Community-Based RemediationUnderstand and utilize synergistic relationships in microbial communities.In-situ remediation strategies that leverage the power of natural ecosystems. nih.gov

Advanced Environmental Risk Assessment Methodologies

The chirality of Quizalofop (B1680410) necessitates a stereospecific approach to environmental risk assessment. researchgate.net The two enantiomers can exhibit different environmental behaviors, degradation rates, and toxicities. csic.esjuniperpublishers.com Ignoring these differences can lead to inaccurate risk evaluations.

Future advancements in risk assessment should include:

Enantioselective Analysis: Developing and validating robust analytical methods, such as chiral high-performance liquid chromatography (HPLC), to quantify individual enantiomers of Quizalofop and its metabolites in complex environmental matrices like soil, water, and biota. csic.esmdpi.com

Stereospecific Fate and Transport Models: Incorporating enantioselectivity into environmental fate models to more accurately predict the persistence and transport of this compound and its S-enantiomer. Environmental conditions can significantly influence the enantioselective degradation of chiral pesticides. researchgate.net

Ecotoxicological Profiling: Conducting comprehensive ecotoxicological studies on an enantiomer-specific basis for a wide range of non-target organisms, including aquatic invertebrates, soil organisms, and pollinators. nih.gov Research has shown that the toxicity of quizalofop-ethyl (B1680411) and its acid metabolite can be enantioselective. researchgate.net This data is crucial for establishing accurate environmental quality standards.

Assessment AreaKey AdvancementSignificance
Environmental AnalyticsRoutine use of chiral separation techniques for residue monitoring.Accurate quantification of the environmentally relevant (R)-enantiomer.
Predictive ModelingIntegration of enantiomeric fraction (EF) data into fate and transport models.More realistic predictions of environmental concentrations and persistence. mdpi.com
EcotoxicologyEnantiomer-specific toxicity testing for key non-target species.Prevents over- or underestimation of ecological risks posed by the herbicide. juniperpublishers.comnih.gov

Design of Next-Generation Chiral Herbicides with Improved Environmental Profiles

The knowledge gained from studying this compound and other chiral herbicides provides a blueprint for designing new, more effective, and environmentally benign crop protection products. The trend in modern agrochemicals is toward more complex molecules with one or more stereogenic centers. nih.gov

Future design principles should focus on:

Target-Site Optimization: Using molecular modeling and computational chemistry to design chiral molecules that bind with high affinity and specificity to the target enzyme (ACCase) in weeds, while having minimal interaction with the enzyme in non-target organisms. This can enhance herbicidal efficacy and crop selectivity. crimsonpublishers.com

Enhanced Biodegradability: Engineering molecules with specific functional groups that are readily targeted by microbial enzymes, leading to faster and more complete degradation in the environment. This reduces the risk of residue carryover and off-site contamination.

Reduced Non-Target Toxicity: Designing enantiomers that possess high herbicidal activity but low toxicity to mammals, insects, and aquatic life. By marketing only the active enantiomer, the total pesticide load on the environment is significantly reduced. juniperpublishers.com The development of novel aryloxyphenoxypropionate derivatives containing different chemical moieties is an active area of research to find compounds with improved activity and safety profiles. researchgate.net

Design PrincipleStrategyDesired Outcome
Enhanced EfficacyStructure-based design targeting weed-specific enzyme conformations.Lower application rates, reducing environmental load.
Improved Environmental ProfileIncorporate biodegradable linkages; focus on the single active enantiomer.Reduced persistence and non-target exposure. juniperpublishers.comnih.gov
Overcoming ResistanceDesign molecules that can bind effectively to mutated target sites.New tools for managing resistant weed populations.

Q & A

Q. How can researchers validate the enantiomeric purity of this compound in experimental formulations?

  • Methodological Answer: Use chiral chromatography (e.g., Chiralpak® columns) paired with mass spectrometry to quantify enantiomeric ratios. Calibrate with racemic standards and validate methods via interlaboratory reproducibility tests. Include negative controls to rule out racemization during synthesis or storage .

Q. What analytical techniques are recommended for detecting this compound residues in environmental samples?

  • Methodological Answer: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a detection limit <0.01 ppm. Validate recovery rates in soil and water matrices using spiked samples. Cross-reference with immunoassay kits for field screening, ensuring specificity against structurally similar herbicides .

Advanced Research Questions

Q. How does enantiomeric purity impact the environmental degradation pathways of this compound?

  • Methodological Answer: Conduct microbial degradation assays using soil microcosms under aerobic and anaerobic conditions. Monitor degradation products via high-resolution mass spectrometry (HRMS) and compare kinetics between pure (R)-enantiomer and racemic mixtures. Identify key enzymes (e.g., esterase QeH) via proteomic profiling .

Q. What experimental designs can resolve contradictions in efficacy data when this compound is used in herbicide-resistant crops?

  • Methodological Answer: Implement factorial designs to test interactions with adjuvant compounds (e.g., propanil) and application timings (pre- vs. post-emergence). Use ACCase-resistant weed models (e.g., Lolium rigidum) and measure enzyme inhibition via in vitro assays. Statistical tools like ANOVA with Tukey’s post hoc test can isolate confounding variables .

Q. How can researchers optimize the synthesis of this compound to minimize racemization during scale-up?

  • Methodological Answer: Explore asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution using lipases. Monitor reaction intermediates via real-time infrared spectroscopy. Compare yields and enantiomeric excess (ee) across solvent systems (e.g., hexane vs. ethanol) and temperatures .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound efficacy trials?

  • Methodological Answer: Apply nonlinear regression models (e.g., log-logistic curves) to estimate ED₅₀ values. Use bootstrapping to assess confidence intervals for small sample sizes. Validate models with independent datasets and report R² values to quantify goodness-of-fit .

Q. How should researchers address variability in soil adsorption coefficients (Kd) reported for this compound?

  • Methodological Answer: Standardize soil organic matter (SOM) content and cation exchange capacity (CEC) in batch equilibrium studies. Perform triplicate measurements across soil types (sandy vs. clay) and use multivariate regression to identify dominant factors (e.g., pH, SOM) influencing Kd .

Experimental Design Tables

Table 1. Comparison of Herbicidal Efficacy Between (R)- and (S)-Quizalofop Methyl in ACCase-Resistant Weeds

Weed SpeciesED₅₀ (g/ha) (R-form)ED₅₀ (g/ha) (S-form)Application TimingReference
Echinochloa crus-galli12.3 ± 1.2>100 (No activity)Post-emergence
Lolium rigidum18.9 ± 2.195.6 ± 8.7Pre-emergence

Table 2. Degradation Half-Lives of this compound in Soil Under Varying Conditions

Soil TypepHTemperature (°C)Half-Life (Days)Microbial Activity (CFU/g)Reference
Loam6.52514.2 ± 1.81.2 × 10⁷
Sandy Clay7.2308.5 ± 0.93.4 × 10⁶

Key Methodological Recommendations

  • Reproducibility : Document synthesis protocols and analytical conditions in line with IUPAC guidelines. Deposit raw data in repositories like Zenodo for peer validation .
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicology studies (e.g., OECD 207 for earthworm toxicity) when assessing environmental risks .

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